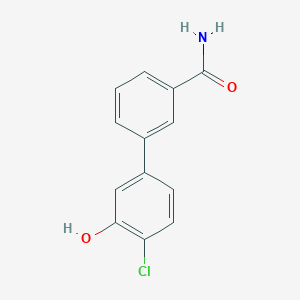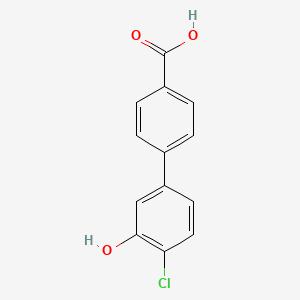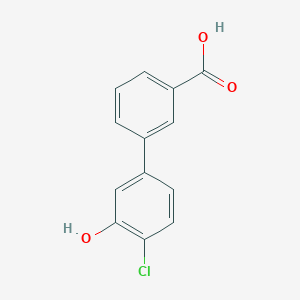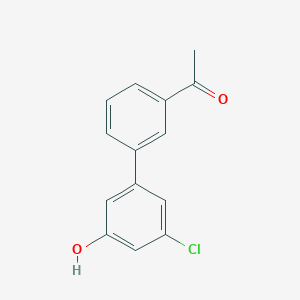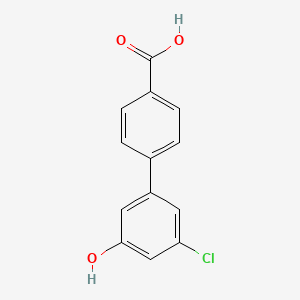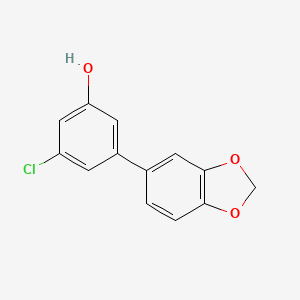
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% (3C5MDOP) is an aromatic compound with a wide range of applications in scientific research. It is a member of the phenol family and is widely used in organic synthesis due to its versatile reactivity and stability. In
Applications De Recherche Scientifique
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of various organic compounds, including 4-chloro-3,4-methylenedioxyphenylacetic acid, 4-chloro-3,4-methylenedioxyphenylmethanol, and 4-chloro-3,4-methylenedioxyphenylacetamide. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Mécanisme D'action
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is known to have a variety of effects on biochemical and physiological systems. It has been shown to interact with various enzymes, receptors, and ion channels. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in mood regulation.
Biochemical and Physiological Effects
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of effects on biochemical and physiological systems. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, as well as to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% in lab experiments is its versatility and stability. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is important to note that 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% can be toxic in high doses and should be handled with caution in the laboratory.
Orientations Futures
The future of 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is promising. It has been shown to have a variety of potential applications, including the synthesis of pharmaceuticals, anti-inflammatory agents, and anti-cancer agents. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its toxicity and safety could lead to improved safety protocols for its use in the laboratory.
Méthodes De Synthèse
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is typically synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxybenzene in the presence of an acid catalyst. This reaction produces 4-chloro-3,4-methylenedioxybenzaldehyde. The second step involves the reaction of the 4-chloro-3,4-methylenedioxybenzaldehyde with phenol in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYXBUGYCUUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










